二十碳五烯酰乙醇酰胺

描述

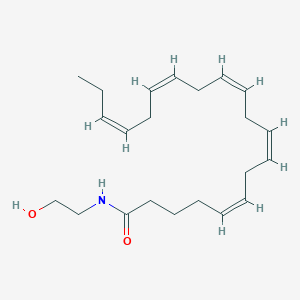

二十碳五烯酰乙醇酰胺是一种生物活性脂类,属于 N-酰基乙醇胺家族。它来源于二十碳五烯酸,一种 ω-3 脂肪酸。该化合物以其作为大麻素受体激动剂的作用而闻名,与 CB1 和 CB2 受体均有相互作用。 它已被研究用于其潜在的抗炎、抗增殖和代谢信号传导特性 .

科学研究应用

化学:

- 用作模型化合物来研究 N-酰基乙醇胺在不同化学反应中的行为。

生物学:

- 研究其在细胞信号传导和代谢调节中的作用。 它已被证明会影响各种细胞系中的细胞增殖和凋亡 .

医药:

- 由于其抗炎特性,是炎症性疾病的潜在治疗剂。

- 研究其抗癌作用,特别是在前列腺癌细胞系中 .

工业:

- 由于其 ω-3 脂肪酸含量,用于开发保健食品和功能性食品。

作用机制

二十碳五烯酰乙醇酰胺主要通过激活大麻素受体 CB1 和 CB2 发挥其作用。这些受体是内源性大麻素系统的一部分,该系统在调节各种生理过程方面起着至关重要的作用,例如疼痛、食欲和免疫反应。 通过与这些受体结合,二十碳五烯酰乙醇酰胺可以调节参与炎症、细胞增殖和代谢的信号通路 .

类似化合物:

花生四烯酰乙醇酰胺(Anandamide): 另一种作为大麻素受体内源性配体的 N-酰基乙醇胺。它参与疼痛调节和神经保护。

二十二碳六烯酰乙醇酰胺: 来源于二十二碳六烯酸,该化合物也与大麻素受体相互作用,并已被研究用于其神经保护作用。

独特性: 二十碳五烯酰乙醇酰胺由于其特定的脂肪酸组成而具有独特性,与其他 N-酰基乙醇胺相比,它具有独特的生物活性。 它在代谢信号传导和寿命调节中的作用,特别是在秀丽隐杆线虫等模式生物中,使其与类似化合物区分开来 .

生化分析

Biochemical Properties

Eicosapentaenoyl Ethanolamide plays a crucial role in biochemical reactions by acting as a metabolic signal. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as an agonist . These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and immune response. Additionally, Eicosapentaenoyl Ethanolamide inhibits the dietary restriction-induced lifespan extension in wild-type animals and suppresses lifespan extension in TOR pathway mutants . It also induces cell death in prostate cancer cell lines LNCaP and PC3 .

Cellular Effects

Eicosapentaenoyl Ethanolamide exerts significant effects on various cell types and cellular processes. In psoriatic keratinocytes, it decreases proliferation and reduces inflammatory features . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Eicosapentaenoyl Ethanolamide has been shown to inhibit the proliferation of psoriatic keratinocytes by interacting with CB1 receptors . It also affects the expression of specific proteins involved in cell differentiation and inflammation, such as keratin 17 and psoriasin .

Molecular Mechanism

The molecular mechanism of Eicosapentaenoyl Ethanolamide involves its interaction with cannabinoid receptors CB1 and CB2, where it acts as an agonist . This interaction leads to the activation of downstream signaling pathways that regulate various physiological processes. Additionally, Eicosapentaenoyl Ethanolamide acts as a metabolic signal that couples nutrient availability with growth and lifespan . It inhibits the dietary restriction-induced lifespan extension by modulating the TOR pathway . Furthermore, Eicosapentaenoyl Ethanolamide induces cell death in prostate cancer cells through both cannabinoid receptor-dependent and independent mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eicosapentaenoyl Ethanolamide can change over time. Studies have shown that it can inhibit the dietary restriction-induced lifespan extension in wild-type animals and suppress lifespan extension in TOR pathway mutants . Additionally, Eicosapentaenoyl Ethanolamide has been found to decrease the proliferation of psoriatic keratinocytes over a period of 7 days . The stability and degradation of Eicosapentaenoyl Ethanolamide in laboratory settings are crucial factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Eicosapentaenoyl Ethanolamide vary with different dosages in animal models. In Caenorhabditis elegans, dietary supplementation with Eicosapentaenoyl Ethanolamide inhibits dietary restriction-induced lifespan extension in wild-type worms and suppresses lifespan extension in TOR pathway mutants . The compound’s dosage-dependent effects on lifespan and metabolic processes highlight its potential therapeutic applications. High doses of Eicosapentaenoyl Ethanolamide may also lead to toxic or adverse effects, which need to be carefully evaluated in animal studies.

Metabolic Pathways

Eicosapentaenoyl Ethanolamide is involved in several metabolic pathways. It is produced endogenously from eicosapentaenoic acid and serves as a metabolic signal that couples nutrient availability with growth and lifespan . The compound is metabolized by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) . These enzymes play a crucial role in regulating the levels of Eicosapentaenoyl Ethanolamide and its biological effects.

Transport and Distribution

Eicosapentaenoyl Ethanolamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, in cerebrospinal fluid, Eicosapentaenoyl Ethanolamide has been detected at significant levels, indicating its role in modulating inflammation and other physiological processes in the central nervous system .

Subcellular Localization

The subcellular localization of Eicosapentaenoyl Ethanolamide is essential for its activity and function. It is believed to localize in specific cellular compartments, where it interacts with target proteins and receptors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, in psoriatic keratinocytes, Eicosapentaenoyl Ethanolamide’s effects on cell proliferation and inflammation are mediated through its interaction with CB1 receptors .

准备方法

合成路线和反应条件: 二十碳五烯酰乙醇酰胺可以通过二十碳五烯酸与乙醇胺的酰胺化合成。该反应通常涉及使用偶联剂,如 N,N'-二环己基碳二亚胺 (DCC) 和 4-二甲基氨基吡啶 (DMAP) 来促进酰胺键的形成。 反应通常在室温下用二氯甲烷等有机溶剂进行 .

工业生产方法: 二十碳五烯酰乙醇酰胺的工业生产可能涉及使用脂肪酶进行酶促合成,以催化二十碳五烯酸与乙醇胺之间的反应。 这种方法的优点在于其温和的反应条件和高度特异性,这可以导致更高的产率和更少的副产物 .

反应类型:

氧化: 二十碳五烯酰乙醇酰胺可以发生氧化反应,特别是在二十碳五烯酸部分中存在的双键处。常见的氧化剂包括高锰酸钾和臭氧。

还原: 二十碳五烯酰乙醇酰胺的还原可以使用氢化催化剂来实现,例如碳载钯,它可以将双键还原为单键。

取代: 乙醇胺中的羟基可以参与取代反应,根据所使用的试剂形成各种衍生物。

常用试剂和条件:

氧化: 水溶液中的高锰酸钾。

还原: 用碳载钯催化剂的氢气。

取代: 在三乙胺等碱存在下,烷基卤化物或酰氯。

主要形成的产物:

氧化: 环氧化物和羟基化衍生物。

还原: 饱和的二十碳五烯酰乙醇酰胺。

取代: N-取代的乙醇酰胺。

相似化合物的比较

Arachidonoyl Ethanolamide (Anandamide): Another N-acylethanolamine that acts as an endogenous ligand for cannabinoid receptors. It is involved in pain modulation and neuroprotection.

Docosahexaenoyl Ethanolamide: Derived from docosahexaenoic acid, this compound also interacts with cannabinoid receptors and has been studied for its neuroprotective effects.

Uniqueness: Eicosapentaenoyl Ethanolamide is unique due to its specific fatty acid composition, which imparts distinct biological activities compared to other N-acylethanolamines. Its role in metabolic signaling and lifespan regulation, particularly in model organisms like Caenorhabditis elegans, sets it apart from similar compounds .

属性

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKNJPJQKTXIT-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153302 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109001-03-8 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109001-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。